molecular formula C3H6Cl2N3NaO5 B12319878 Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate

Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate

Cat. No.: B12319878
M. Wt: 257.99 g/mol
InChI Key: IKUHWTJQYFMAOQ-UHFFFAOYSA-N
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Description

Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate, also known as sodium dichloroisocyanurate dihydrate, is a white, odorless crystalline compound. It is widely used as a disinfectant, biocide, and industrial deodorant. This compound is known for its effectiveness in water purification, sanitation, and as a slow-release source of chlorine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate is typically synthesized through the reaction of cyanuric acid with chlorine gas, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The final compound is then crystallized and dried to obtain the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination of cyanuric acid in the presence of sodium hydroxide. The process is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The resulting product is then filtered, crystallized, and dried to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include chlorine gas, substituted triazine derivatives, and various chlorinated organic compounds .

Scientific Research Applications

Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released interacts with microbial cell walls, proteins, and nucleic acids, leading to the inactivation and destruction of microorganisms. This mechanism makes it highly effective as a disinfectant and biocide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate is unique due to its dihydrate form, which provides a controlled release of chlorine over time. This property enhances its effectiveness in applications requiring sustained disinfection and sanitation .

Properties

Molecular Formula

C3H6Cl2N3NaO5

Molecular Weight

257.99 g/mol

IUPAC Name

sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate;dihydrate

InChI

InChI=1S/C3H2Cl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h1H,(H,6,10);;2*1H2/q-1;+1;;

InChI Key

IKUHWTJQYFMAOQ-UHFFFAOYSA-N

Canonical SMILES

C1(NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+]

Origin of Product

United States

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